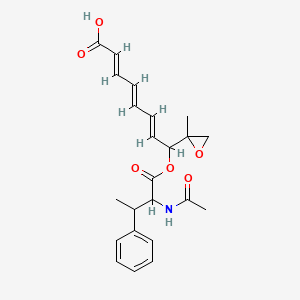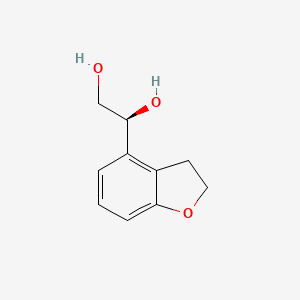
(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:
- The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
- The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
- The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Diels-Alder Reaction:
- Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
- Precursor availability, cost, and efficiency play crucial roles in process design.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
- Reduction: Saturated derivatives (alkanes or alcohols).
- Substitution: Amide hydrolysis or amine substitution products.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
- The compound’s effects depend on its specific target. For instance:
- If it interacts with an enzyme, it may inhibit or activate its function.
- If it binds to a receptor, it could modulate cellular signaling pathways.
Comparación Con Compuestos Similares
Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.
Similar Compounds: Related compounds include other polyenes, amides, and epoxides.
Propiedades
Número CAS |
85146-09-4 |
|---|---|
Fórmula molecular |
C23H27NO6 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |
Clave InChI |
HGSOUJPIFSDBKJ-FGTVCLKNSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)


![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)



![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

